2-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
2-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C19H23Cl2NO and its molecular weight is 352.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.1156697 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that phenoxy herbicides, which share a similar structure, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
Based on its structural similarity to phenoxy herbicides, it can be inferred that it might interact with its targets by mimicking the action of growth hormones . This results in rapid, uncontrolled growth in certain plants, leading to their death .
Biochemical Pathways
Phenoxy herbicides, which this compound is structurally similar to, affect the pathways related to the action of the auxin growth hormone . This leads to uncontrolled growth and eventually the death of the plant .
Pharmacokinetics
It is known that phenoxy herbicides, which share a similar structure, retain activity when applied as salts and esters since these are also capable of producing the parent acid in situ .
Result of Action
Based on its structural similarity to phenoxy herbicides, it can be inferred that it induces rapid, uncontrolled growth in certain plants, leading to their death .
Action Environment
It is known that phenoxy herbicides, which this compound is structurally similar to, are widely used in agriculture , suggesting that they are stable and effective in various environmental conditions.
Properties
IUPAC Name |
2-[4-(4-chlorophenoxy)butyl]-3,4-dihydro-1H-isoquinoline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO.ClH/c20-18-7-9-19(10-8-18)22-14-4-3-12-21-13-11-16-5-1-2-6-17(16)15-21;/h1-2,5-10H,3-4,11-15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIAOBSHIQBJSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCCOC3=CC=C(C=C3)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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